4-Bromo-2-chloro-5-fluorobenzoic acid
Overview
Description
4-Bromo-2-chloro-5-fluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H3BrClFO2 and its molecular weight is 253.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity : Halogenated benzoic acids, including bromo, chloro, and fluoro derivatives, are often used in chemical synthesis. For instance, they have been used in regioselective ortho-lithiation processes, where deprotonation occurs adjacent to a fluorine atom, as observed in the study of fluoroarenes carrying chlorine or bromine (Mongin & Schlosser, 1996). Similarly, their reactivity has been exploited in the novel synthesis of 4H-1,4-benzoxazines (Kudo, Furuta, & Sato, 1996).
Biodegradation : Certain microorganisms, like Alcaligenes denitrificans NTB-1, can utilize halogenated benzoates as a carbon source, releasing stoichiometric amounts of halide during growth (van den Tweel, Kok, & de Bont, 1987).
Adsorption Studies : Halogenated benzoic acids have been studied for their adsorption behaviors, like in the case of 2-X-benzoic acids (X = fluoro, chloro, bromo) on gold electrodes in acidic media (Ikezawa, Yoshida, & Ariga, 2006).
Chemoselective Carbonylation : Studies on the chemoselectivity of cobalt-catalysed carbonylation of polysubstituted halobenzenes, including fluoro- and chlorobenzenes, have been significant in the synthesis of fluorinated benzoic acids (Boyarskiy et al., 2010).
Building Block for Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a similar compound, is used as a multireactive building block in heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles (Křupková et al., 2013).
Luminescent and Structural Properties in Lanthanide Complexes : The effect of halogenobenzoate ligands, including bromo- and chlorobenzoates, on the luminescent and structural properties of lanthanide complexes has been a subject of study, providing insights into their physical chemistry and luminescence characteristics (Monteiro et al., 2015).
Electronics Application : In the context of organic electronics, halobenzoics such as bromobenzoic acid have been used to modify poly(3,4-ethylenedioxythiophene) for high-efficiency solar cells, demonstrating their potential in electronic applications (Tan et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKKLGCVKORLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371215 | |
Record name | 4-BROMO-2-CHLORO-5-FLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177480-81-8 | |
Record name | 4-BROMO-2-CHLORO-5-FLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chloro-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.